Ethyl 2-(4-fluorophenyl)acetate

Lipophilicity Drug Design Physicochemical Property

Ethyl 2-(4-fluorophenyl)acetate (CAS 587-88-2), a fluorinated aromatic ester with the molecular formula C10H11FO2 and a molecular weight of 182.19 g/mol , is a versatile synthetic intermediate widely utilized in pharmaceutical and agrochemical research. Its value proposition is rooted in the unique properties conferred by the 4-fluoro substitution on the phenyl ring, which enhances lipophilicity (LogP 2.55) and modulates electronic characteristics critical for downstream reactivity.

Molecular Formula C10H11FO2
Molecular Weight 182.19 g/mol
CAS No. 587-88-2
Cat. No. B1587015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-fluorophenyl)acetate
CAS587-88-2
Molecular FormulaC10H11FO2
Molecular Weight182.19 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CC=C(C=C1)F
InChIInChI=1S/C10H11FO2/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3
InChIKeyVMWJHHAOVXQCLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(4-fluorophenyl)acetate (CAS 587-88-2): A Validated Fluorinated Aromatic Ester Intermediate for Pharmaceutical and Agrochemical R&D


Ethyl 2-(4-fluorophenyl)acetate (CAS 587-88-2), a fluorinated aromatic ester with the molecular formula C10H11FO2 and a molecular weight of 182.19 g/mol [1], is a versatile synthetic intermediate widely utilized in pharmaceutical and agrochemical research . Its value proposition is rooted in the unique properties conferred by the 4-fluoro substitution on the phenyl ring, which enhances lipophilicity (LogP 2.55) [2] and modulates electronic characteristics critical for downstream reactivity. This compound is a clear to pale-yellow liquid with a boiling point of 230.5±15.0 °C at 760 mmHg and a density of 1.1±0.1 g/cm³ [2]. It serves as a key building block for synthesizing fluorinated bioactive molecules, including potential anti-inflammatory and analgesic agents , as well as advanced agrochemicals like the proherbicide pyraflufen-ethyl [3].

Why Ethyl 2-(4-fluorophenyl)acetate (CAS 587-88-2) Cannot Be Interchanged with Non-Fluorinated or Positional Isomer Analogs


Ethyl 2-(4-fluorophenyl)acetate occupies a unique physicochemical and reactivity niche that precludes direct substitution with non-fluorinated (e.g., ethyl phenylacetate) or isomeric fluorinated analogs (e.g., ortho-fluoro). The 4-fluoro substituent critically alters the compound's LogP, boiling point, and electronic profile, impacting synthetic yields and downstream biological activity [1]. For instance, the para-fluorine atom increases lipophilicity (LogP 2.55) compared to non-fluorinated ethyl phenylacetate (LogP ~2.36) , enhancing membrane permeability for drug-like candidates . Furthermore, the precise 4-fluoro positioning is essential for retaining activity in target molecules, as evidenced by studies on fluorophenylacetic acid esters showing that the anesthetic activity of para-fluoro derivatives differs significantly from ortho- and meta-isomers [2]. Simply substituting a methyl ester for the ethyl ester alters the compound's boiling point by approximately 20°C (230.5°C vs. 211.0°C) , which can impact purification and handling in multi-step syntheses. The quantitative differences detailed below confirm that procurement of this specific CAS 587-88-2 compound is essential for ensuring experimental reproducibility and achieving desired outcomes in both medicinal chemistry and agrochemical programs.

Ethyl 2-(4-fluorophenyl)acetate (CAS 587-88-2): Head-to-Head Comparative Evidence for Scientific Procurement


Enhanced Lipophilicity (LogP 2.55) vs. Non-Fluorinated Ethyl Phenylacetate (LogP 2.36)

Ethyl 2-(4-fluorophenyl)acetate exhibits a higher calculated LogP (2.55) [1] compared to its non-fluorinated counterpart, ethyl phenylacetate (LogP 2.36) . This 0.19 LogP unit increase translates to a greater partition coefficient, enhancing the compound's ability to penetrate lipid bilayers. This property is crucial for developing drug candidates with improved membrane permeability and potential for central nervous system (CNS) penetration .

Lipophilicity Drug Design Physicochemical Property

Optimized Boiling Point (230.5°C) for Distillation vs. Methyl Ester Analog (211.0°C)

The boiling point of ethyl 2-(4-fluorophenyl)acetate is 230.5±15.0 °C at 760 mmHg [1], whereas the corresponding methyl ester analog (methyl 2-(4-fluorophenyl)acetate, CAS 34837-84-8) has a lower boiling point of 211.0±15.0 °C . This ~19.5°C difference provides a wider temperature window for purification via distillation, reducing the risk of thermal decomposition and improving recovery yields during solvent removal in large-scale syntheses .

Purification Process Chemistry Physicochemical Property

Para-Fluoro Substitution Confers Superior Anesthetic Activity and Reduced Tissue Irritation vs. Ortho/Meta Isomers

In a comparative study of fluorophenylacetic acid esters, the para-fluoro (4-fluoro) derivatives exhibited local anesthetic activity similar to or greater than procaine, with the critical advantage of no tissue irritation at concentrations up to 2% [1]. In contrast, ortho-fluoro derivatives, while showing some activity, caused pronounced tissue irritation that precluded clinical use [1]. This structure-activity relationship (SAR) highlights that the precise positioning of the fluorine atom on the phenyl ring is a non-negotiable determinant of both efficacy and safety profile for this class of compounds. Ethyl 2-(4-fluorophenyl)acetate, as a precursor to these active esters, inherits this positional requirement.

Medicinal Chemistry Local Anesthetics SAR

Patent-Documented Use as a Critical Intermediate in High-Value Agrochemical (Pyraflufen-Ethyl)

Ethyl 2-(4-fluorophenyl)acetate is specifically documented as the precursor for pyraflufen-ethyl, a protoporphyrinogen oxidase (PPO) inhibitor herbicide [1]. This application is not merely a generic claim but is supported by a defined chemical pathway: the 4-fluorophenylacetic acid ethyl ester structure is an essential scaffold for constructing the active herbicide molecule [2]. While other fluorophenylacetic acid esters exist, the para-fluoro ethyl ester is uniquely suited for this specific agrochemical due to the requirements of downstream synthetic steps, including selective nitration to form 3-nitro-4-fluorophenylacetate, a key intermediate [3].

Agrochemicals Herbicides Patents

Targeted Application Scenarios for Ethyl 2-(4-fluorophenyl)acetate (CAS 587-88-2) Based on Validated Evidence


Medicinal Chemistry: Synthesis of Fluorinated Drug Candidates with Enhanced Membrane Permeability

Given its LogP of 2.55, ethyl 2-(4-fluorophenyl)acetate is an ideal starting material for medicinal chemistry programs aiming to improve the oral bioavailability or CNS penetration of lead compounds [1]. Researchers should prioritize this compound over non-fluorinated analogs (LogP ~2.36) when designing libraries for targets requiring increased lipophilicity . This is particularly relevant for developing anti-inflammatory, analgesic, or CNS-active agents where the 4-fluoro group can enhance target engagement and metabolic stability .

Process Chemistry: Large-Scale Synthesis and Purification via Distillation

The compound's boiling point of 230.5°C offers a practical advantage in process chemistry compared to the methyl ester analog (b.p. 211.0°C) [1]. This higher boiling point facilitates cleaner distillation and solvent removal, minimizing thermal decomposition and improving yield recovery in multi-kilogram batches . For contract manufacturing organizations (CMOs) and internal process development groups, this translates to a more robust and cost-effective purification protocol.

Agrochemical R&D: Development of Protoporphyrinogen Oxidase (PPO) Inhibitor Herbicides

Ethyl 2-(4-fluorophenyl)acetate is a documented precursor to pyraflufen-ethyl, a commercial PPO-inhibitor herbicide [1]. Agrochemical discovery programs focused on developing new herbicides with this mode of action should procure this specific para-fluoro ethyl ester to ensure access to validated synthetic pathways and to avoid the SAR pitfalls associated with alternative fluorine substitution patterns . The compound's role in the nitration step to produce 3-nitro-4-fluorophenylacetate is a key differentiator .

Chemical Biology: Tool Compound for Studying Fluorine Effects in Biological Systems

Due to the well-documented impact of para-fluorination on biological activity—including enhanced potency and reduced toxicity in certain ester series [1]—ethyl 2-(4-fluorophenyl)acetate serves as a valuable tool compound for investigating the role of fluorine in modulating enzyme interactions, receptor binding, and metabolic stability. Its distinct physicochemical profile (LogP 2.55, boiling point 230.5°C) makes it a suitable reference standard in comparative metabolism and permeability studies.

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